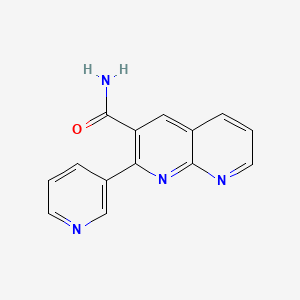

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

60467-91-6 |

|---|---|

Molekularformel |

C14H10N4O |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

2-pyridin-3-yl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C14H10N4O/c15-13(19)11-7-9-3-2-6-17-14(9)18-12(11)10-4-1-5-16-8-10/h1-8H,(H2,15,19) |

InChI-Schlüssel |

LJDMMOVMQSQVLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains the most widely adopted method for constructing the 1,8-naphthyridine scaffold. This involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. For example, ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate is synthesized by heating 2-aminopyridine with EMME at 240–250°C in diphenyl ether. Subsequent N-alkylation or arylations introduce substituents at position 1, while hydrolysis and amidation modify the 3-carboxylate group.

Friedlander Quinoline Synthesis

The Friedlander reaction enables the synthesis of polysubstituted 1,8-naphthyridines via acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with ketones. Choline hydroxide (ChOH) in water catalyzes this reaction at 50°C, achieving yields >90% for analogs like 2-methyl-1,8-naphthyridine. This method is notable for avoiding toxic solvents and enabling gram-scale production.

Formation of the Carboxamide Group

Hydrolysis of Esters to Carboxylic Acids

Ethyl 1,8-naphthyridine-3-carboxylate intermediates undergo alkaline hydrolysis using NaOH/ethanol (50–90°C, 2–3 hours) to yield 1,8-naphthyridine-3-carboxylic acid. Neutralization with citric acid precipitates the product, which is filtered and dried.

Amidation via Acid Chlorides

The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) in DMF or dichloromethane. Subsequent reaction with pyridin-3-amine in the presence of triethylamine (TEA) or DIPEA yields 2-(pyridin-3-yl)-1,8-naphthyridine-3-carboxamide. Typical conditions use THF or acetonitrile at 0–120°C.

Integrated Synthetic Routes

Route A: Sequential Gould-Jacobs and Suzuki Coupling

-

Gould-Jacobs cyclization : 2-Aminopyridine + EMME → ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

-

N-Alkylation : Introduce protective groups (e.g., benzyl) using NaH/DMF.

-

Hydrolysis : Convert ester to carboxylic acid with NaOH/ethanol.

-

Suzuki-Miyaura coupling : Install pyridin-3-yl group via Pd-catalyzed cross-coupling.

Route B: One-Pot Friedlander/Amidation

-

Friedlander reaction : 2-Aminonicotinaldehyde + ketone → 2-substituted-1,8-naphthyridine.

-

In situ amidation : Direct conversion of 3-carboxylate to carboxamide using NH₃/pyridin-3-amine under microwave irradiation.

Optimization and Green Chemistry Advances

Solvent and Catalyst Systems

Microwave-Assisted Reactions

Microwave irradiation (100–200°C, 20–30 minutes) accelerates cyclization and amidation, reducing reaction times from hours to minutes.

Analytical and Spectroscopic Validation

Characterization Data

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(Pyridin-3-yl)-1,8-Naphthyridin-3-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Ammoniak oder primäre Amine in Ethanol.

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-yl)-1,8-Naphthyridin-3-carboxamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Pyridin-3-yl)-1,8-Naphthyridin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Die Verbindung kann an Enzyme binden und ihre Aktivität hemmen, was zur Störung essentieller biochemischer Wege führt. Es wurde beispielsweise gezeigt, dass sie die Aktivität bestimmter Kinasen hemmt, die an der Zellsignalisierung beteiligt sind, und dadurch das Zellwachstum und die Zellproliferation beeinflusst . Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Ähnliche Verbindungen:

- 2-(Pyridin-2-yl)-1,8-Naphthyridin-3-carboxamid

- 2-(Pyridin-4-yl)-1,8-Naphthyridin-3-carboxamid

- 2-(Pyridin-3-yl)-1,8-Naphthyridin-4-carboxamid

Vergleich: Im Vergleich zu seinen Analoga weist 2-(Pyridin-3-yl)-1,8-Naphthyridin-3-carboxamid aufgrund der Position des Pyridinrings und der Carboxamidgruppe einzigartige Eigenschaften auf. Diese Positionierung kann die Reaktivität der Verbindung, die Bindungsaffinität zu biologischen Zielstrukturen und die Gesamtstabilität beeinflussen. So kann der Pyridinring in 3-Position beispielsweise eine bessere Wechselwirkung mit bestimmten Enzymen bieten als die Analoga in 2- oder 4-Position .

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

The pharmacological profile of 1,8-naphthyridine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Position : N1 alkylation (e.g., 4-chlorobenzyl in 5a3) enhances lipophilicity and bioavailability, critical for in vivo antihistaminic efficacy .

- C3 Modifications : Carboxamide derivatives (e.g., 5a3) exhibit stronger receptor binding due to hydrogen-bonding capacity, while carbohydrazide analogues (e.g., Compound 15) show improved cytotoxicity via intercalation with DNA .

- Heterocyclic Additions : Pyrazole or morpholine substituents (e.g., in 2c) introduce steric and electronic effects that modulate target selectivity .

Pharmacological and Biochemical Comparisons

Antihistaminic Activity

Compound 5a3, a chlorinated analogue of the target compound, demonstrated significant in vivo antihistaminic activity, likely due to its ability to block histamine H1 receptors. Its 4-chlorobenzyl group enhances membrane permeability, while the 3-chlorophenylamide moiety stabilizes receptor interactions .

Cytotoxicity

Compound 15 (from ) exhibited IC₅₀ values <10 μM against Ehrlich Ascites Carcinoma, outperforming simpler carboxamide derivatives. This is attributed to its carbohydrazide group, which facilitates redox cycling and oxidative stress induction in cancer cells .

Antimicrobial Potential

2-Cyclopropyl-3-pyrazole derivatives () showed broad-spectrum antibacterial activity, with MIC values <1 μg/mL against Gram-negative strains. The cyclopropyl group at C2 enhances metabolic stability, reducing susceptibility to enzymatic degradation .

Biologische Aktivität

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a naphthyridine core with a pyridine ring substitution at the 2-position and a carboxamide functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 250.255 g/mol . The structural uniqueness contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Preliminary studies have shown efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

The mechanism of action appears to involve the inhibition of bacterial growth by interfering with essential cellular processes. While detailed mechanisms are still under investigation, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or replication .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving the reaction of pyridine derivatives with naphthyridine precursors.

- Amide Formation : Utilizing carboxylic acids and amines to form the carboxamide group.

These methods allow for efficient production and modification of the compound to enhance its biological activity .

Antimicrobial Efficacy

A study conducted by Laxminarayana et al. evaluated various naphthyridine derivatives for their antibacterial activity. The findings indicated that derivatives similar to this compound exhibited significant activity against P. vulgaris and S. aureus, although they were less effective than standard antibiotics like tetracycline .

Anticancer Potential

In addition to its antimicrobial properties, research has explored the anticancer potential of naphthyridine derivatives. A review highlighted that several synthesized analogues demonstrated cytotoxic effects against various human cancer cell lines, suggesting that modifications to the naphthyridine structure could yield promising anticancer agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-fluorobutyl)-2-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide | C18H17FN4O2 | Contains a fluorobutyl group which may enhance lipophilicity |

| 1,8-Naphthyridine-3-carboxamide | C10H7N3O | Lacks additional substituents impacting biological activity |

| 2-(Pyridin-2-yl)-1,8-naphthyridine | C13H9N3 | Similar naphthyridine core but different substitution pattern affecting reactivity |

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics of this compound through techniques such as molecular docking and binding assays. These studies will provide insights into its potential side effects and therapeutic applications beyond antimicrobial activity, possibly extending into oncology and other therapeutic areas .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyridin-3-yl)-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The Gould-Jacobs reaction is a foundational approach for constructing the naphthyridine core. Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate intermediates (e.g., synthesized via condensation of 2-aminopyridine with ethoxymethylene malonate) can be alkylated at the N1 position using alkyl halides under anhydrous DMF/NaH conditions. Subsequent hydrolysis with aqueous NaOH yields carboxylic acid derivatives, which are coupled with amines (e.g., 3-aminopyridine) via DMF-mediated heating to form carboxamides .

- Critical Factors : Temperature control during cyclization (~120°C in diphenyl ether) and stoichiometric optimization of alkylation reagents (e.g., 4-chlorobenzyl chloride) are key to achieving >65% yields .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR signals at δ 8.02–9.19 ppm confirm aromatic protons in the naphthyridine-pyridine hybrid structure. A singlet at δ 5.68 ppm corresponds to benzylic CH₂ groups in alkylated derivatives .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) validate molecular formulas .

- Elemental Analysis : Discrepancies >0.3% in C/H/N content indicate impurities requiring recrystallization (e.g., methanol:chloroform 10:40) .

Advanced Research Questions

Q. How do substituents at the N1 and C2 positions modulate biological activity in 1,8-naphthyridine-3-carboxamides?

- Structure-Activity Relationship (SAR) Insights :

- N1 Substitution : Alkyl/aryl groups (e.g., 4-chlorobenzyl) enhance lipophilicity, improving membrane permeability and antitumor activity (IC₅₀ <10 μM in some cancer cell lines) .

- C2 Pyridinyl Groups : Electron-withdrawing pyridin-3-yl moieties increase hydrogen-bonding potential with biological targets (e.g., kinase ATP-binding pockets) .

- Data Contradiction : While bulky N1 substituents improve target affinity, they may reduce solubility. For example, derivatives with morpholine/pyrrolidine side chains exhibit balanced solubility (<50 μg/mL) and activity .

Q. What computational strategies are effective for predicting ADMET properties and target engagement of 1,8-naphthyridine derivatives?

- In Silico Workflow :

- ADMET Prediction : Use tools like SwissADME to calculate logP (optimal range: 2–4) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .

- Molecular Docking : Autodock Vina simulations with PDB targets (e.g., EGFR kinase) identify key interactions (e.g., naphthyridine C=O with Lys721) .

- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., MTT cytotoxicity tests) to refine scoring functions .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for 1,8-naphthyridine carboxamides?

- Hypothesis-Driven Approach :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify vulnerable sites (e.g., ester hydrolysis in propyl derivatives) .

- Formulation Adjustments : Use PEG-based nanoemulsions to enhance bioavailability of low-solubility derivatives (e.g., logP >5) .

- Case Study : A chlorophenyl-substituted analog showed 10-fold lower in vivo efficacy than in vitro IC₅₀ due to rapid glucuronidation, resolved by introducing fluorine at the para position .

Q. What factorial design principles optimize reaction parameters for scaled synthesis of 1,8-naphthyridine intermediates?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.